molecular formula C17H19NO3S B1206026 2-(3-Formyl-2,5-dimethyl-1-pyrrolyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid methyl ester

2-(3-Formyl-2,5-dimethyl-1-pyrrolyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid methyl ester

Cat. No. B1206026
M. Wt: 317.4 g/mol
InChI Key: OXFIWBCFEMDNNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-formyl-2,5-dimethyl-1-pyrrolyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid methyl ester is a thiophenecarboxylic acid.

Scientific Research Applications

Synthesis and Characterization

  • The compound's close analogue, 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, was synthesized chemoselectively from 3-formyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid using Et3SiH/I2 as a reducing agent and characterized by IR, 1H NMR, 13C NMR, and LCMS (Jayaraman, Sridharan, & Nagappan, 2010).

Structural Analysis and Modifications

  • Ethyl 2-(pyridine-4-carboxamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, a structurally similar compound, was studied to understand the dihedral angles between different groups, demonstrating the compound's potential for detailed structural analysis (Mukhtar et al., 2012).
  • The compound 2,5-Dimethylphenacyl Esters, which shares structural similarities, was used as a photoremovable protecting group for carboxylic acids, indicating potential applications in organic synthesis or biochemistry (Zabadal, Pelliccioli, Klán, & Wirz, 2001).

Applications in Organic Synthesis

  • Reductive C-alkylation studies on methylpyrrole carboxylic esters, closely related to the compound , demonstrated its potential use in organic synthesis (Roomi & Macdonald, 1970).

Potential in Medicinal Chemistry

  • Synthesis of pyridocarbazoles for anti-tumor studies using similar compounds indicates a potential application in medicinal chemistry and drug discovery (Dalton, Demerac, & Teitei, 1969).

properties

Product Name

2-(3-Formyl-2,5-dimethyl-1-pyrrolyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid methyl ester

Molecular Formula

C17H19NO3S

Molecular Weight

317.4 g/mol

IUPAC Name

methyl 2-(3-formyl-2,5-dimethylpyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C17H19NO3S/c1-10-8-12(9-19)11(2)18(10)16-15(17(20)21-3)13-6-4-5-7-14(13)22-16/h8-9H,4-7H2,1-3H3

InChI Key

OXFIWBCFEMDNNG-UHFFFAOYSA-N

SMILES

CC1=CC(=C(N1C2=C(C3=C(S2)CCCC3)C(=O)OC)C)C=O

Canonical SMILES

CC1=CC(=C(N1C2=C(C3=C(S2)CCCC3)C(=O)OC)C)C=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Formyl-2,5-dimethyl-1-pyrrolyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid methyl ester
Reactant of Route 2
Reactant of Route 2
2-(3-Formyl-2,5-dimethyl-1-pyrrolyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid methyl ester
Reactant of Route 3
2-(3-Formyl-2,5-dimethyl-1-pyrrolyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid methyl ester
Reactant of Route 4
2-(3-Formyl-2,5-dimethyl-1-pyrrolyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid methyl ester
Reactant of Route 5
2-(3-Formyl-2,5-dimethyl-1-pyrrolyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid methyl ester
Reactant of Route 6
Reactant of Route 6
2-(3-Formyl-2,5-dimethyl-1-pyrrolyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid methyl ester

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